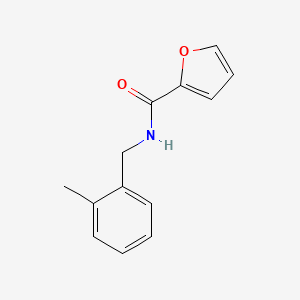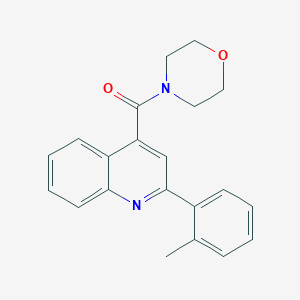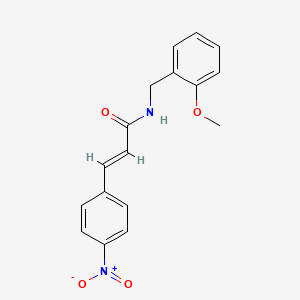
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 by Pfizer, and since then, it has been investigated for its immunomodulatory effects.
Mecanismo De Acción
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide exerts its immunomodulatory effects by selectively inhibiting the activity of JAK3, which is a key component of the signaling pathways that regulate the differentiation and activation of T cells. By blocking JAK3 activity, N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide reduces the production of pro-inflammatory cytokines and inhibits the proliferation of T cells, leading to a decrease in immune cell-mediated inflammation.
Biochemical and physiological effects:
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has been shown to reduce the symptoms of autoimmune diseases in animal models and clinical trials. This compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in the serum and synovial fluid of patients with rheumatoid arthritis. N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has also been shown to reduce the number of activated T cells in the peripheral blood of patients with multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide is its high specificity for JAK3, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events. However, N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has a short half-life in the body, which may limit its efficacy in some applications. Additionally, the long-term effects of JAK3 inhibition on the immune system are not fully understood, and further research is needed to determine the potential risks and benefits of this approach.
Direcciones Futuras
Future research on N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide may focus on the development of more potent and selective JAK3 inhibitors with longer half-lives and improved pharmacokinetic profiles. Additionally, studies may investigate the potential use of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide in combination with other immunomodulatory agents to enhance its therapeutic effects. Further research is also needed to elucidate the long-term effects of JAK3 inhibition on the immune system and to determine the optimal dosing regimens for different autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide involves the reaction of 5-chloro-2-phenoxyaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the target compound, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that regulate immune cell activation and differentiation.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-12-8-9-15(21-13-5-2-1-3-6-13)14(11-12)19-17(20)16-7-4-10-22-16/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDPLURODSGGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)


![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)